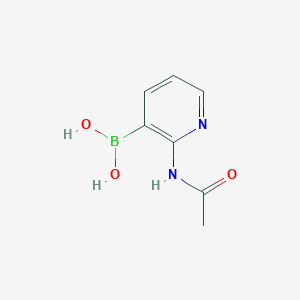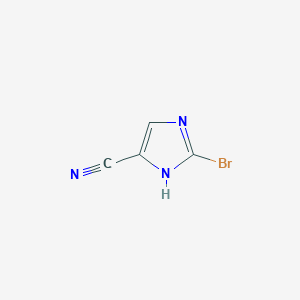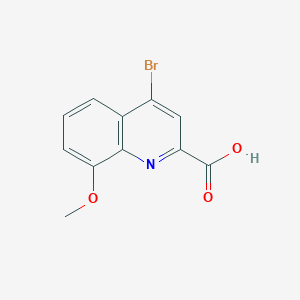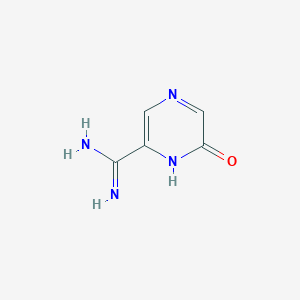
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is known for its white to almost white crystalline appearance and is soluble in water and slightly soluble in methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazin-1-yl)benzoate dihydrochloride typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through crystallization and dried under vacuum .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(piperazin-1-yl)benzoate dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(piperazin-1-yl)methylbenzoic acid dihydrochloride
- Methyl 4-(2-(piperazin-1-yl)ethoxy)benzoate hydrochloride
- Cetirizine ethyl ester dihydrochloride
Uniqueness
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its solubility properties and stability under various conditions also make it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H18Cl2N2O2 |
|---|---|
Peso molecular |
293.19 g/mol |
Nombre IUPAC |
methyl 4-piperazin-1-ylbenzoate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;;/h2-5,13H,6-9H2,1H3;2*1H |
Clave InChI |
ZKKGYEMQDGXUDK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)


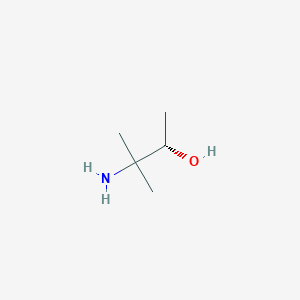
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
